molecular formula C21H19FN6O3S B10917433 ethyl 2-(cyclopropylamino)-4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1,3-thiazole-5-carboxylate CAS No. 938018-02-1

ethyl 2-(cyclopropylamino)-4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1,3-thiazole-5-carboxylate

Cat. No.: B10917433
CAS No.: 938018-02-1
M. Wt: 454.5 g/mol
InChI Key: FGAFFAXORBXJJT-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H19FN6O3S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(cyclopropylamino)-4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1,3-thiazole-5-carboxylate is a compound with potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article reviews its biological activity based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple pharmacophores that may contribute to its biological activity:

  • Cyclopropylamino group : Known for enhancing lipophilicity and potential receptor interactions.
  • Pyrazolo[3,4-d]pyrimidine scaffold : Often associated with kinase inhibition.
  • Thiazole ring : Contributes to the overall stability and reactivity of the compound.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting apoptosis induction .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine moiety is known for its ability to inhibit various kinases. The compound was tested against several kinases including CSNK2A2 and RET, showing promising inhibition profiles.

Kinase IC50 (µM) Mechanism of Action
CSNK2A20.25Competitive inhibition of ATP-binding
RET0.15Allosteric modulation

The competitive inhibition suggests that this compound may effectively disrupt signaling pathways critical for cancer cell survival .

Anti-inflammatory Properties

In addition to its anticancer activity, preliminary studies indicate that the compound may possess anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This dual action could provide therapeutic benefits in conditions where inflammation is a contributing factor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Cyclopropylamino Group : Enhances binding affinity to target proteins.
  • Fluorophenyl Ring : Modulates electronic properties and increases lipophilicity.
  • Thiazole and Pyrazolo Rings : Essential for interaction with kinase active sites.

Properties

CAS No.

938018-02-1

Molecular Formula

C21H19FN6O3S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-4-[[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H19FN6O3S/c1-2-31-20(30)17-16(26-21(32-17)25-13-5-6-13)10-27-11-23-18-15(19(27)29)9-24-28(18)14-7-3-12(22)4-8-14/h3-4,7-9,11,13H,2,5-6,10H2,1H3,(H,25,26)

InChI Key

FGAFFAXORBXJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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